molecular formula C23H16N2O5 B11687085 2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11687085
M. Wt: 400.4 g/mol
InChI Key: UXNFWBOOCSGDSD-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: is a complex organic compound characterized by its unique structural features It contains a dihydroisoindole core substituted with a 3,4-dimethylphenyl group and a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the dihydroisoindole core.

    Substitution Reactions: The 3,4-dimethylphenyl group is introduced through electrophilic aromatic substitution reactions.

    Acylation: The 4-nitrobenzoyl group is attached via Friedel-Crafts acylation, using reagents such as aluminum chloride as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique structural features.

Medicine:

    Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

  • 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • N-(3,4-DIMETHYLPHENYL)-2-[4-(2-{4-NITROBENZOYL}CARBOHYDRAZONOYL)PHENOXY]ACETAMIDE
  • N-(3,4-DIMETHYLPHENYL)-4-(2-{4-NITROBENZOYL}HYDRAZINO)-4-OXOBUTANAMIDE

Uniqueness: The uniqueness of 2-(3,4-DIMETHYLPHENYL)-5-(4-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern and the presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents. This combination imparts distinct electronic properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C23H16N2O5/c1-13-3-7-18(11-14(13)2)24-22(27)19-10-6-16(12-20(19)23(24)28)21(26)15-4-8-17(9-5-15)25(29)30/h3-12H,1-2H3

InChI Key

UXNFWBOOCSGDSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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